3-Benzo[1,3]dioxol-5-yl-phenylamine
Description
3-Benzo[1,3]dioxol-5-yl-phenylamine is a substituted aromatic amine featuring a phenylamine group attached to the 5-position of a benzo[1,3]dioxole (commonly known as a methylenedioxyphenyl or "piperonyl" moiety). This compound combines the electron-rich benzodioxole ring with a primary amine functional group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty materials.
The benzodioxole group confers metabolic stability and lipophilicity, which is advantageous in drug design . The amine group provides a handle for further functionalization, such as amidation, alkylation, or conjugation with bioactive scaffolds .
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)aniline |
InChI |
InChI=1S/C13H11NO2/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h1-7H,8,14H2 |
InChI Key |
YHYGSCWPEXWRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Benzo[1,3]dioxol-5-yl-phenylamine with structurally related compounds, emphasizing differences in functional groups, synthesis routes, and applications.
Structural and Functional Differences
- Amine vs. Amide : Unlike the primary amine in this compound, (E)-3-Benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide contains a conjugated amide group, enhancing its rigidity and resistance to enzymatic degradation .
- Ester vs. Acid : The β-ketoester in 3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid ethyl ester enables nucleophilic attacks for cyclization reactions, whereas the acrylic acid derivative is utilized for acyl chloride formation .
Notes on Data Limitations
- The absence of direct data on this compound necessitates extrapolation from analogs.
- Safety and toxicity profiles for the target compound remain uncharacterized in the provided evidence.
- Structural verification methods (e.g., X-ray crystallography via SHELXL ) are recommended for confirming synthetic products.
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